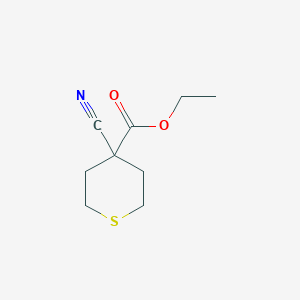

Ethyl 4-cyanothiane-4-carboxylate

Description

Ethyl 4-cyanothiane-4-carboxylate is a heterocyclic compound featuring a six-membered saturated sulfur-containing ring (thiane) substituted with a cyano (-CN) group and an ethyl ester (-COOEt) at the 4-position. Key physicochemical data from Enamine Ltd. (2020) include:

The compound’s structural uniqueness lies in its dual functionalization (cyano and ester groups) on a saturated sulfur heterocycle, which may influence its electronic, steric, and reactivity profiles.

Properties

IUPAC Name |

ethyl 4-cyanothiane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-12-8(11)9(7-10)3-5-13-6-4-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQOYYDMYYZXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCSCC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-cyanothiane-4-carboxylate typically involves the reaction of ethyl cyanoacetate with a thiopyran derivative under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-cyanothiane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Ethyl 4-cyanothiane-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyanothiane-4-carboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of active intermediates that exert biological effects. The specific pathways and targets depend on the context of its use, such as in drug development or material synthesis .

Comparison with Similar Compounds

Ethyl Thiazole-4-carboxylate (CAS 14527-43-6)

Structural Features :

- Heterocycle : Thiazole (five-membered aromatic ring with nitrogen and sulfur).

- Substituents : Ethyl ester at the 4-position.

- Molecular formula: C₆H₇NO₂S.

- Molecular weight : 157.19 g/mol.

Key Differences :

- Ring saturation : Thiazole is aromatic, while thiane is saturated, leading to divergent electronic properties.

- Applications: Ethyl thiazole-4-carboxylate is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals . In contrast, the applications of Ethyl 4-cyanothiane-4-carboxylate remain less documented, though its cyano group may render it useful in nitrile-based reactions or as a ligand in coordination chemistry.

Table 1: Comparison of this compound and Ethyl Thiazole-4-carboxylate

| Property | This compound | Ethyl Thiazole-4-carboxylate |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | C₆H₇NO₂S |

| Molecular Weight (g/mol) | 161.21 | 157.19 |

| Heterocycle | Saturated thiane | Aromatic thiazole |

| Key Substituents | -CN, -COOEt | -COOEt |

| CAS Number | 408535-88-6 | 14527-43-06 |

| Primary Use | Underexplored | Organic synthesis |

Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Structural Features :

- Heterocycle : Tetrahydropyrimidine (partially saturated six-membered ring with two nitrogens).

- Substituents: 4-cyanophenyl, methyl, thioxo (-S=O), and ethyl ester groups.

- Molecular weight : ~308.35 g/mol (estimated from structural data).

Key Differences :

- Ring system : Tetrahydropyrimidine introduces nitrogen atoms, enabling hydrogen bonding and coordination chemistry distinct from thiane.

- Substituent complexity: The 4-cyanophenyl and thioxo groups add steric bulk and redox activity, which are absent in this compound.

Conformational Considerations

The saturated thiane ring in this compound may exhibit puckering, as described by Cremer and Pople (1975) for general monocyclic systems. In contrast, aromatic heterocycles like thiazole adopt planar conformations, limiting steric flexibility.

Biological Activity

Ethyl 4-cyanothiane-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Chemical Formula : C8H9NO2S

- Molecular Weight : 185.23 g/mol

- CAS Number : 52980-28-6

The structure of this compound features a thiane ring, which contributes to its unique chemical reactivity and biological profile.

This compound exhibits several mechanisms that underlie its biological activity:

- Nitric Oxide Production : The compound has been shown to enhance the synthesis of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes including vasodilation and immune response modulation .

- Anti-inflammatory Activity : this compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8, thereby exerting anti-inflammatory effects .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be elucidated.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

| Activity Type | Assay Type | Result |

|---|---|---|

| Nitric Oxide Synthesis | Macrophage Activation | Enhanced NO production |

| Cytokine Inhibition | ELISA | Reduced IL-6, IL-8 levels |

| Antimicrobial Effect | Zone of Inhibition | Significant activity against E. coli |

These results indicate that this compound may be a promising candidate for further development in anti-inflammatory and antimicrobial therapies.

Case Studies

- Case Study on Inflammation : In a study involving macrophages treated with this compound, researchers observed a significant reduction in inflammatory markers compared to control groups. This suggests potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : A recent investigation evaluated the compound's effectiveness against various pathogens. The results indicated that it inhibited the growth of Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption : High probability of human intestinal absorption.

- Metabolism : Predicted to undergo phase I and phase II metabolic processes.

- Excretion : Primarily excreted via renal pathways.

Toxicity and Safety Profile

Initial toxicity studies indicate that this compound has a favorable safety profile with low acute toxicity levels reported in animal models. Long-term studies are required to fully understand its safety for clinical use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Ethyl 4-cyanothiane-4-carboxylate, and how are purity and yield optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, cyanide introduction at the 4-position of a thiane ring can be achieved via Knoevenagel condensation or cyanation reagents (e.g., TMSCN). Purification methods like column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are critical for isolating high-purity samples (>95%). Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products (e.g., over-alkylation).

- Key Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₃S | |

| CAS RN | 408535-88-6 | |

| Molecular Weight | 225.26 g/mol |

Q. How is this compound characterized structurally and spectroscopically?

- Methodology :

- X-ray Crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Key parameters include R-factor (<0.05) and displacement ellipsoids for non-H atoms .

- Spectroscopy :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify ester (-COOEt, δ ~4.2 ppm for CH₂), cyano (-CN, δ ~110-120 ppm in ¹³C), and thiane ring protons (δ ~2.5-3.5 ppm).

- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitrile carbon).

- Simulate reaction pathways for nucleophilic attack (e.g., Grignard reagents) using Gaussian or ORCA software. Compare activation energies to prioritize feasible routes.

- Validate with experimental kinetic studies (e.g., UV-Vis monitoring of reaction progress).

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Use Cremer-Pople puckering coordinates to quantify ring conformations in thiane derivatives. For example, analyze six-membered ring puckering amplitudes (q) and phase angles (θ) to differentiate chair, boat, or twist-boat conformers .

- Cross-reference with NMR coupling constants (³JHH) to confirm solution-phase conformers.

- Address data discrepancies by re-refining structures with SHELXL (e.g., adjusting thermal parameters or occupancy for disordered atoms) .

Q. How are reaction mechanisms elucidated for this compound in heterocyclic synthesis?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare rates of ¹²C vs. ¹³C cyanide substitution to identify rate-determining steps.

- Trapping Intermediates : Use low-temperature NMR (-80°C in CD₂Cl₂) to isolate reactive intermediates (e.g., enolates or thiiranium ions).

- Isotopic Labeling : Synthesize ¹⁵N- or ¹³C-labeled analogs to track atom migration via MS/MS fragmentation.

Methodological Considerations

Q. How to design experiments for analyzing steric and electronic effects in this compound derivatives?

- Experimental Design :

- Steric Effects : Synthesize analogs with substituents of varying bulk (e.g., methyl vs. tert-butyl) at the 4-position. Compare reaction rates in SN2 conditions (e.g., NaOMe/MeOH).

- Electronic Effects : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on the thiane ring. Monitor electronic impact via Hammett plots (σ values vs. log(k)).

- Data Analysis : Use multivariate regression to separate steric (Es) and electronic (σ) contributions.

Q. What protocols ensure reproducibility in synthesizing this compound?

- Best Practices :

- Document solvent drying (MgSO₄ for esters), inert atmosphere (N₂/Ar), and reaction monitoring (TLC, Rf ~0.3 in 7:3 hexane:EtOAc).

- Report yields after purification and characterize all intermediates (e.g., HRMS for nitrile precursors).

- Use standardized crystallography workflows (CIF deposition, CheckCIF validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.